molecular formula C13H15N3O7 B8041029 Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate

Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate

Cat. No.: B8041029
M. Wt: 325.27 g/mol
InChI Key: YBMKUGORDLRUFS-UHFFFAOYSA-N
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Description

. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aniline derivative, which is then reacted with ethyl chloroformate to introduce the ester group. Subsequent steps involve the introduction of the hydroxyethoxycarbonylamino group through nucleophilic substitution reactions. The final product is obtained after purification, typically using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s multiple functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(carbamoylamino)anilino]-2-oxoacetate
  • Methyl 2-[2-(ethoxycarbonylamino)anilino]-2-oxoacetate
  • Methyl 2-[2-(hydroxyanilino)-2-oxoacetate

Uniqueness

Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and functionality.

Properties

IUPAC Name

methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O7/c1-22-12(20)11(19)14-9-5-3-2-4-8(9)10(18)15-16-13(21)23-7-6-17/h2-5,17H,6-7H2,1H3,(H,14,19)(H,15,18)(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMKUGORDLRUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)NC1=CC=CC=C1C(=O)NNC(=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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